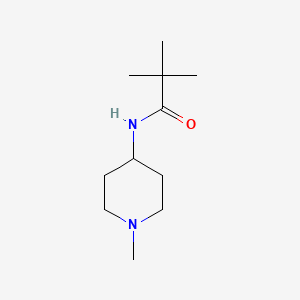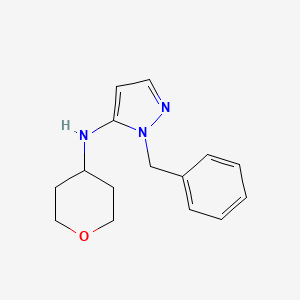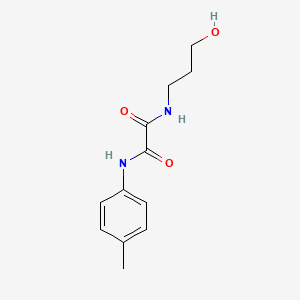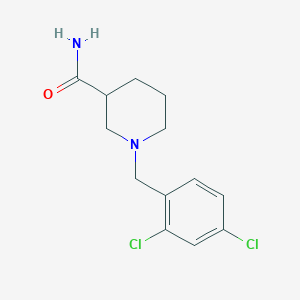![molecular formula C19H15N5O2 B5205353 N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide, also known as PFTBA, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including its use as a tool for investigating the mechanisms of various biological processes.
作用机制
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting enzyme activity.
Biochemical and Physiological Effects:
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In studies of protein-protein interactions, N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to disrupt the binding of proteins to their partners, leading to changes in protein function. This compound has also been shown to affect enzyme activity, leading to changes in metabolic pathways and cellular processes.
实验室实验的优点和局限性
One of the main advantages of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high specificity for certain enzymes and proteins. This compound has been shown to bind selectively to certain targets, making it a useful tool for investigating specific biochemical processes. However, one limitation of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new probes based on the structure of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. These probes could be used to investigate a wide range of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Another area of interest is the development of new methods for synthesizing N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide and related compounds, which could make these compounds more widely available for use in research. Finally, there is a need for further studies on the toxicity of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide and related compounds, in order to better understand their potential risks and limitations in experimental settings.
合成方法
The synthesis of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 5-phenyl-2-furaldehyde with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. This reaction results in the formation of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide as a white crystalline solid.
科学研究应用
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been used in a variety of scientific research applications, including its use as a tool for investigating the mechanisms of various biological processes. One of the most promising applications of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is its use as a probe for studying protein-protein interactions. This compound has also been used in studies of protein folding and misfolding, as well as in studies of enzyme activity.
属性
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(15-6-8-16(9-7-15)24-13-21-22-23-24)20-12-17-10-11-18(26-17)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWQJQKKBOXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)


![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)

![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)

